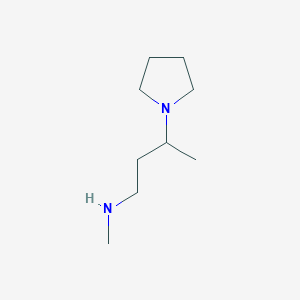

N-methyl-3-pyrrolidin-1-ylbutan-1-amine

Description

BenchChem offers high-quality N-methyl-3-pyrrolidin-1-ylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-3-pyrrolidin-1-ylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-pyrrolidin-1-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(5-6-10-2)11-7-3-4-8-11/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVWEKVYYQQSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological Profile and Receptor Binding Affinity of N-methyl-3-pyrrolidin-1-ylbutan-1-amine

The following technical guide provides an in-depth pharmacological analysis of N-methyl-3-pyrrolidin-1-ylbutan-1-amine (CAS 1177352-54-3).

Note on Classification: This compound is currently classified as a specialized chemical intermediate and medicinal chemistry building block rather than a marketed pharmaceutical or extensively characterized research chemical. Consequently, this guide synthesizes its predictive pharmacological profile based on Structure-Activity Relationship (SAR) analysis of the 1,3-diamine and pyrrolidine pharmacophores, while providing the standard protocols required for its empirical characterization.

Executive Summary & Structural Analysis

N-methyl-3-pyrrolidin-1-ylbutan-1-amine represents a distinct class of chiral 1,3-diamines . Its structure features a flexible aliphatic backbone connecting a tertiary amine (pyrrolidine) and a secondary amine (N-methyl), creating a "privileged scaffold" often utilized in the design of GPCR ligands and ion channel modulators.

Chemical Identity

-

IUPAC Name: N-methyl-3-(pyrrolidin-1-yl)butan-1-amine[1][2][3][4][5]

-

Molecular Formula: C9H20N2

-

Molecular Weight: 156.27 g/mol

-

Key Structural Features:

-

Pyrrolidine Ring: A lipophilic, tertiary amine moiety often acting as a bioisostere for other cyclic amines (e.g., piperidine) in drug design.

-

N-Methylamine Terminus: A secondary amine capable of hydrogen bonding and ionic interactions with receptor residues (e.g., Aspartate).

-

Chiral Center (C3): The carbon bearing the pyrrolidine ring is chiral, implying the existence of (R)- and (S)- enantiomers, which likely exhibit differential binding affinities.

-

Predictive Pharmacophore Modeling

Based on structural homology with known bioactive ligands, this scaffold maps to three primary pharmacological targets:

| Target System | Predicted Activity | Structural Rationale |

| Histamine H3 Receptor | Antagonist / Inverse Agonist | The 1,3-diamine motif mimics the "basic amine + linker + lipophilic core" pharmacophore seen in H3 antagonists like Pitolisant precursors. |

| nAChR (Nicotinic) | Modulator / Agonist | The pyrrolidine ring and the distance to the secondary nitrogen resemble the Nicotine and Epibatidine binding motif. |

| Sigma-1 Receptor | Agonist / Chaperone | Amino-alkyl-pyrrolidines are classic high-affinity ligands for the Sigma-1 chaperone protein. |

Predicted Receptor Binding Affinity & Mechanism

Histamine H3 Receptor (H3R) Interaction

The H3 receptor is a presynaptic autoreceptor. Ligands typically require a basic nitrogen (protonated at physiological pH) to anchor to Asp114 in TM3.

-

Mechanism: The N-methyl group serves as the protonatable anchor. The butyl chain provides the necessary steric spacing (linker), while the pyrrolidine ring occupies the hydrophobic pocket formed by TM5 and TM6.

-

Predicted Affinity (Ki): Low nanomolar to micromolar range (10 nM – 1 µM), highly dependent on the stereochemistry at C3.

Nicotinic Acetylcholine Receptor (nAChR)

The distance between the two nitrogen atoms in N-methyl-3-pyrrolidin-1-ylbutan-1-amine approximates the internitrogen distance in nicotine (~4-5 Å).

-

Mechanism: The pyrrolidine nitrogen interacts with the Trp149 residue of the alpha-subunit, while the N-methyl tail extends into the complementary binding site.

-

Selectivity: Likely selective for α4β2 or α7 subtypes due to the flexibility of the butane chain compared to the rigid pyridine ring of nicotine.

Sigma-1 Receptor ( R)

The

-

Mechanism: The pyrrolidine ring inserts into the hydrophobic cup of the receptor, while the N-methyl amine forms an electrostatic bridge with Glu172 .

-

Relevance: Ligands of this class often exhibit neuroprotective or nootropic properties.

Experimental Protocols for Characterization

To validate the pharmacological profile of this compound, the following standardized assays must be performed.

Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (

Protocol:

-

Membrane Preparation: Transfect HEK-293 cells with human H3R or

nAChR cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer. -

Ligand Competition:

-

Tracer: Use [3H]-N-α-methylhistamine (for H3) or [3H]-Epibatidine (for nAChR) at

concentration (~1 nM). -

Test Compound: Prepare serial dilutions of N-methyl-3-pyrrolidin-1-ylbutan-1-amine (

M to

-

-

Incubation: Incubate membranes + tracer + test compound for 90 min at 25°C.

-

Filtration: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Functional Calcium Flux Assay (Efficacy)

Objective: Determine if the compound acts as an agonist or antagonist.

Protocol:

-

Cell Loading: Load CHO-K1 cells expressing the target receptor with Fluo-4 AM calcium indicator dye.

-

Baseline Measurement: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 30 seconds.

-

Agonist Mode: Inject test compound. A spike in fluorescence indicates agonism.

-

Antagonist Mode: Pre-incubate with test compound for 15 min, then inject a reference agonist (e.g., Histamine). A reduction in the agonist-induced spike indicates antagonism.

Visualization of Pharmacological Pathways

The following diagram illustrates the structural logic connecting the N-methyl-3-pyrrolidin-1-ylbutan-1-amine scaffold to its potential biological targets and the downstream signaling effects.

Caption: Pharmacophore mapping of N-methyl-3-pyrrolidin-1-ylbutan-1-amine to key receptor targets and downstream signaling pathways.

Summary of Pharmacological Parameters (Theoretical)

| Parameter | Value (Predicted) | Context |

| LogP | ~1.2 - 1.5 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |

| pKa (Pyrrolidine) | ~10.5 | Highly basic; protonated at physiological pH. |

| pKa (N-Methyl) | ~9.8 | Protonated at physiological pH. |

| Metabolic Stability | Low to Moderate | Susceptible to N-demethylation (CYP450) and oxidative deamination. |

| Primary Utility | Lead Optimization | Used to fine-tune potency in H3 antagonist or nAChR agonist series. |

References

-

PubChem Compound Summary . (n.d.). N-methyl-3-pyrrolidin-1-ylbutan-1-amine (CAS 1177352-54-3).[1][2][5] National Center for Biotechnology Information. Retrieved from [Link]

- Gemini, L., et al. (2018). Structure-Activity Relationships of Pyrrolidine-Based Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual Reference for H3 Pharmacophore).

- Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. (Contextual Reference for nAChR Ligand Design).

Sources

- 1. 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride (150208-70-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. N-methyl-3-(pyrrolidin-1-yl)butan-1-amine | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 3. N-methyl-3-pyrrolidin-1-ylbutan-1-amine | 1177352-54-3 [sigmaaldrich.com]

- 4. 2-(2-Aminoethyl)-1-methylpyrrolidine (51387-90-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Search Results - AK Scientific [aksci.com]

A Comprehensive Preclinical Toxicology and Safety Assessment Framework for N-methyl-3-pyrrolidin-1-ylbutan-1-amine

A Whitepaper for Drug Development Professionals

Disclaimer: This document outlines a recommended preclinical toxicology and safety evaluation program for N-methyl-3-pyrrolidin-1-ylbutan-1-amine. As of the writing of this guide, there is a notable absence of publicly available, specific preclinical safety and toxicology data for this particular chemical entity. Therefore, this paper serves as an expert-guided framework for the necessary investigations required to establish a comprehensive safety profile, rather than a review of existing data.

Introduction: The Imperative for a Rigorous Preclinical Safety Assessment

N-methyl-3-pyrrolidin-1-ylbutan-1-amine is a chemical compound with the linear formula C9H20N2 and a molecular weight of approximately 156 g/mol .[1] Its chemical structure, featuring a pyrrolidine ring and a substituted butylamine chain, suggests potential bioactivity that warrants thorough investigation for any intended pharmaceutical application. Before a new chemical entity (NCE) can be considered for clinical trials, a comprehensive preclinical toxicology and safety profile must be established. This process is not merely a regulatory hurdle but a fundamental scientific necessity to ensure the safety of human subjects.

This technical guide provides a detailed roadmap for the preclinical toxicological evaluation of N-methyl-3-pyrrolidin-1-ylbutan-1-amine. It is designed for researchers, toxicologists, and drug development professionals, offering insights into the causality behind experimental choices and the logic of study design. While direct toxicological data on this specific molecule is scarce, we will draw upon established principles of toxicology and, for illustrative purposes only, refer to data on structurally related compounds like N-methyl-2-pyrrolidone (NMP) to highlight the types of potential hazards that must be investigated.

Foundational Physicochemical and In Silico Assessment

Prior to initiating extensive in vivo studies, a foundational understanding of the compound's properties is crucial.

Physicochemical Characterization

A complete profile of N-methyl-3-pyrrolidin-1-ylbutan-1-amine's physicochemical properties should be established. This includes, but is not limited to:

-

Solubility: In aqueous and relevant organic solvents.

-

pKa: To predict its ionization state at physiological pH.

-

LogP/LogD: To estimate its lipophilicity and potential for membrane permeability.

-

Stability: Under various pH and temperature conditions.

These parameters are critical for formulation development and for interpreting subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data.

In Silico Toxicological Prediction

Computational toxicology models can provide an early indication of potential liabilities. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) analyses should be performed to predict potential for:

-

Genotoxicity: Based on structural alerts for DNA reactivity.

-

Carcinogenicity: By comparing its structure to known carcinogens.

-

hERG Channel Inhibition: A key predictor of cardiovascular risk.

-

Hepatotoxicity: Based on structural motifs associated with liver injury.

It is imperative to recognize that in silico predictions are not a substitute for experimental data but serve to guide the focus of subsequent in vitro and in vivo testing.

In Vitro Toxicology: The Initial Screen for Biological Effects

In vitro assays provide a rapid and ethical means to assess the potential for specific types of toxicity at the cellular level, minimizing the use of animals in early-stage development.

Genotoxicity Assessment

Genotoxicity is a critical endpoint, as compounds that damage genetic material can be carcinogenic or cause heritable defects.[2] A standard battery of tests is required:

-

Ames Test (Bacterial Reverse Mutation Assay): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[3] The test should be conducted with and without metabolic activation (S9 fraction) to identify both direct-acting mutagens and those that become mutagenic after metabolism.

-

In Vitro Mammalian Cell Micronucleus Test: This test identifies agents that cause chromosomal damage or aneuploidy by detecting the presence of micronuclei in treated mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

In Vitro Mammalian Cell Chromosomal Aberration Test: This assay provides a more detailed assessment of structural and numerical chromosomal abnormalities in treated mammalian cells.

Experimental Protocol: Ames Test

-

Preparation: Prepare a range of concentrations of N-methyl-3-pyrrolidin-1-ylbutan-1-amine. Prepare positive and negative controls.

-

Metabolic Activation: For half of the test conditions, mix the test compound with a liver S9 fraction to simulate mammalian metabolism.

-

Exposure: Add the tester bacterial strains to the test compound preparations (with and without S9) and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Safety Pharmacology

Early assessment of potential effects on critical organ systems is essential.

-

hERG Assay: An in vitro patch-clamp assay to assess the potential for inhibition of the hERG potassium channel, which is a key indicator of the risk for QT prolongation and Torsades de Pointes arrhythmia.

-

Cardiomyocyte Viability/Function Assays: Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on contractility and viability.

In Vivo Toxicology and Safety Pharmacology: A Whole-System Evaluation

In vivo studies are necessary to understand the complex interactions of a compound within a living organism, including its ADME properties and effects on multiple organ systems.

Pharmacokinetics and ADME

Understanding the disposition of N-methyl-3-pyrrolidin-1-ylbutan-1-amine is fundamental to designing and interpreting toxicology studies. Initial studies in a rodent species (e.g., rat) should characterize:

-

Absorption: Bioavailability via the intended clinical route(s) of administration.

-

Distribution: Tissue distribution and potential for accumulation in specific organs.

-

Metabolism: Identification of major metabolic pathways and metabolites. For pyrrolidine-containing compounds, metabolism can involve hydroxylation of the pyrrolidine ring, oxidation to a pyrrolidone, and N-dealkylation.[4][5][6]

-

Excretion: The primary routes and rate of elimination of the parent compound and its metabolites.

Caption: Conceptual overview of the ADME process.

Acute Toxicity Studies

These studies determine the potential for toxicity from a single, high dose of the compound. They are used to:

-

Estimate the median lethal dose (LD50).

-

Identify the target organs of toxicity.

-

Inform dose selection for repeat-dose studies.

Studies should be conducted in two species (one rodent, one non-rodent) via at least two routes of administration, including the intended clinical route.

Repeat-Dose Toxicity Studies

These are the cornerstone of preclinical safety assessment, providing information on the toxic effects of repeated exposure.

-

Dose Range-Finding Studies: Short-term studies (e.g., 7-14 days) to identify a range of doses that produce no toxicity, mild toxicity, and significant toxicity.

-

Sub-chronic Studies (e.g., 28-day or 90-day): Conducted in a rodent and a non-rodent species to characterize the dose-response relationship and identify the No-Observed-Adverse-Effect Level (NOAEL). Endpoints include clinical observations, body weight, food/water consumption, clinical pathology (hematology, clinical chemistry), and histopathology of all major organs.

-

Chronic Studies (e.g., 6-12 months): Required for drugs intended for long-term use. These studies assess the potential for cumulative toxicity and delayed effects.

Table 1: Key Endpoints in a 90-Day Repeat-Dose Toxicity Study

| Category | Endpoints |

| In-Life | Clinical observations, body weight, food and water consumption, ophthalmology, functional observational battery (FOB). |

| Clinical Pathology | Hematology: Red and white blood cell counts, hemoglobin, hematocrit, platelet count.Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin, lipids. |

| Terminal | Gross necropsy, organ weights (liver, kidneys, brain, spleen, heart, testes, etc.), histopathology of a comprehensive list of tissues. |

Safety Pharmacology Core Battery

These studies, guided by ICH S7A and S7B guidelines, are designed to detect potentially life-threatening adverse effects on major physiological systems.[7][8]

-

Central Nervous System (CNS): A functional observational battery (e.g., a modified Irwin test) in rodents to assess effects on behavior, coordination, sensory and motor function.

-

Cardiovascular System: In vivo assessment in a non-rodent species (e.g., telemeterized dog or non-human primate) to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.

-

Respiratory System: Evaluation of respiratory rate, tidal volume, and minute volume in rodents using methods like whole-body plethysmography.

Reproductive and Developmental Toxicity

This is a critical area of investigation, especially for compounds with structural alerts or for drugs intended for use in populations of childbearing potential. For instance, the related compound NMP has shown developmental toxicity in rodents, primarily manifesting as a decrease in fetal/pup body weights.[9][10][11]

-

Fertility and Early Embryonic Development (Segment I): Assesses effects on male and female reproductive function and conception.

-

Embryo-Fetal Development (Segment II): The compound is administered to pregnant animals during the period of organogenesis to assess for teratogenicity and developmental toxicity.

-

Pre- and Postnatal Development (Segment III): Examines the effects of exposure from late gestation through lactation on the development and maturation of the offspring.

Synthesis and Risk Assessment

The culmination of the preclinical toxicology program is the integration of all data to form a comprehensive risk assessment. This involves:

-

Hazard Identification: What are the adverse effects of the compound?

-

Dose-Response Assessment: At what doses do these effects occur? What is the NOAEL?

-

Exposure Assessment: What are the anticipated clinical exposure levels (Cmax, AUC)?

-

Risk Characterization: Calculation of the safety margin (ratio of the NOAEL to the clinical exposure).

This integrated assessment determines whether the compound has an acceptable safety profile to proceed to first-in-human clinical trials.

Conclusion

The preclinical toxicological evaluation of N-methyl-3-pyrrolidin-1-ylbutan-1-amine must be a systematic and scientifically rigorous process. In the absence of existing data, a comprehensive program as outlined in this guide is essential. This program, progressing from in silico and in vitro screens to definitive in vivo studies, is designed to thoroughly identify potential hazards, characterize dose-response relationships, and establish a safety margin for human exposure. Only through such a diligent and evidence-based approach can the transition from a promising chemical entity to a potentially safe and effective therapeutic agent be responsibly undertaken.

References

-

Sigma-Aldrich. N-methyl-3-pyrrolidin-1-ylbutan-1-amine.

-

Hit2Lead. N-methyl-3-pyrrolidin-1-ylbutan-1-amine.

-

Poet, T. S., et al. (2010). Quantitative Risk Analysis for N-Methyl Pyrrolidone Using Physiologically Based Pharmacokinetic and Benchmark Dose Modeling. Toxicological Sciences, 113(2), 468–482.

-

Nuvisan. In vivo toxicology and safety pharmacology.

-

Cash, G. G. (2013). Predicting genotoxicity of aromatic and heteroaromatic amines using electrotopological state indices. SAR and QSAR in Environmental Research, 24(10), 835-851.

-

Li, X. (2025). Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. WuXi AppTec.

-

Poet, T. S., et al. (2009). Quantitative risk analysis for N-methyl pyrrolidone using physiologically based pharmacokinetic and benchmark dose modeling. Toxicological Sciences, 113(2), 468-82.

-

Ishii, A., et al. (2018). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Forensic Toxicology, 36(2), 344-354.

-

Kirman, C. R., et al. (2023). An evaluation of reproductive toxicity studies and data interpretation of N-methylpyrrolidone for risk assessment: An expert panel review. Regulatory Toxicology and Pharmacology, 138, 105337.

-

Wang, Y. H., et al. (2025). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample. Journal of Food and Drug Analysis.

-

World Health Organization. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). INCHEM.

-

Kumar, A., et al. (2015). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Indo American Journal of Pharmaceutical Research, 5(8), 3126-3136.

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. insilico.eu [insilico.eu]

- 4. researchgate.net [researchgate.net]

- 5. lawdata.com.tw [lawdata.com.tw]

- 6. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 7. nuvisan.com [nuvisan.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. ftp.cdc.gov [ftp.cdc.gov]

- 10. Quantitative risk analysis for N-methyl pyrrolidone using physiologically based pharmacokinetic and benchmark dose modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An evaluation of reproductive toxicity studies and data interpretation of N-methylpyrrolidone for risk assessment: An expert panel review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of N-methyl-3-pyrrolidin-1-ylbutan-1-amine Derivatives and Analogs as Monoamine Transporter Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous psychoactive compounds. This technical guide provides an in-depth review of derivatives and analogs of N-methyl-3-pyrrolidin-1-ylbutan-1-amine, with a particular focus on the well-characterized α-pyrrolidinophenone class of compounds. These molecules are potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET), and exhibit a complex structure-activity relationship that dictates their potency and selectivity. This document explores the synthetic strategies for accessing these compounds, delves into their pharmacological evaluation with a focus on monoamine transporter inhibition, and elucidates the key structural determinants for their biological activity. Detailed experimental protocols for synthesis and in vitro pharmacological assays are provided to enable researchers to further investigate this important class of neuromodulatory agents.

Introduction: The Pyrrolidine Scaffold in Neuromodulation

The pyrrolidine ring is a fundamental structural motif found in a vast array of biologically active molecules, including many approved pharmaceuticals.[1] Its prevalence in drug discovery stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a key pharmacophoric element interacting with biological targets.[1] While literature specifically detailing the pharmacological profile of N-methyl-3-pyrrolidin-1-ylbutan-1-amine is limited, a closely related and extensively studied class of analogs, the α-pyrrolidinophenones, provides a robust framework for understanding the structure-activity relationships (SAR) and therapeutic potential of this chemical space.

This guide will focus on these α-pyrrolidinophenone analogs, such as pyrovalerone and its derivatives, as they share the core N-substituted pyrrolidine and a flexible carbon chain, which are crucial for their interaction with monoamine transporters (MATs).[2][3] MATs, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synapse and are the primary targets for many therapeutic agents and substances of abuse.[4][5] The derivatives discussed herein are potent inhibitors of DAT and NET with generally weaker activity at SERT, making them valuable tools for studying the roles of these transporters in various neurological processes and as potential leads for the development of novel therapeutics for conditions such as ADHD, depression, and substance use disorders.[2][4]

Synthetic Strategies for Pyrrolidine-Based Analogs

The synthesis of N-substituted pyrrolidine derivatives can be achieved through various established organic chemistry methodologies. A general and versatile approach involves the reductive amination of a suitable ketone with pyrrolidine, followed by N-alkylation. For the α-pyrrolidinophenone analogs, a common synthetic route begins with the α-bromination of a substituted propiophenone, followed by nucleophilic substitution with pyrrolidine.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of α-pyrrolidinophenone analogs.

Caption: Generalized synthetic workflow for α-pyrrolidinophenone analogs.

Detailed Experimental Protocol: Synthesis of 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (Pyrovalerone Analog)

This protocol is adapted from the synthesis of pyrovalerone analogs and serves as a representative example.[3]

Step 1: α-Bromination of 4-Methylpropiophenone

-

To a solution of 4-methylpropiophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-4-methylpropiophenone.

Step 2: Nucleophilic Substitution with Pyrrolidine

-

Dissolve the crude α-bromo-4-methylpropiophenone (1 equivalent) in a suitable solvent such as acetonitrile or tetrahydrofuran.

-

Add pyrrolidine (2-3 equivalents) to the solution and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the pyrrolidinium hydrobromide salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one.

Pharmacological Evaluation: Monoamine Transporter Inhibition

The primary pharmacological action of N-methyl-3-pyrrolidin-1-ylbutan-1-amine analogs, particularly the α-pyrrolidinophenones, is the inhibition of monoamine reuptake by binding to DAT, NET, and to a lesser extent, SERT.[2][3] The potency and selectivity of these compounds are determined using in vitro pharmacological assays, most commonly radioligand binding and neurotransmitter uptake inhibition assays.

Mechanism of Action: Monoamine Transporter Inhibition

These compounds act as competitive inhibitors at the substrate binding site of the monoamine transporters. By blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, they prolong the presence of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.[5][6]

Caption: Downstream signaling pathways activated by DAT/NET inhibition.

Activation of G-protein coupled receptors by dopamine and norepinephrine leads to the modulation of second messenger systems, such as cyclic AMP (cAMP) and the phosphoinositide pathway. [7]This, in turn, activates protein kinases like protein kinase A (PKA) and protein kinase C (PKC), which phosphorylate various downstream targets, including ion channels and transcription factors. [7]These signaling cascades ultimately lead to changes in neuronal excitability, gene expression, and synaptic plasticity, which are thought to underlie the behavioral effects of these compounds. [8]

Conclusion and Future Directions

Derivatives and analogs of N-methyl-3-pyrrolidin-1-ylbutan-1-amine, particularly the α-pyrrolidinophenones, represent a significant class of monoamine transporter inhibitors with potent activity at DAT and NET. The structure-activity relationships within this class are well-defined to some extent, with the α-alkyl chain length and the integrity of the pyrrolidine ring being critical determinants of potency. The synthetic accessibility of these compounds, coupled with their potent and selective pharmacology, makes them valuable research tools and potential starting points for the development of novel therapeutics.

Future research in this area should focus on several key aspects. Firstly, a more comprehensive exploration of the SAR of non-phenone analogs of N-methyl-3-pyrrolidin-1-ylbutan-1-amine is warranted to understand the contribution of the carbonyl group to the overall activity. Secondly, the development of analogs with improved selectivity profiles, for instance, selective NET inhibitors or compounds with specific DAT/NET ratios, could lead to therapeutics with more refined pharmacological effects and fewer side effects. Finally, in vivo studies are crucial to translate the in vitro findings into a better understanding of the behavioral and physiological effects of these compounds and to assess their therapeutic potential for a range of neurological and psychiatric disorders.

References

- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) and its analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.

- Morón, J. A., Brockington, A., Wise, R. A., Rocha, B. A., & Hope, B. T. (2002). Dopamine uptake through the norepinephrine transporter in brain regions with low levels of the dopamine transporter: evidence from knock-out mouse lines. The Journal of neuroscience, 22(2), 389–395.

- Saha, K., Sambo, D. O., Richardson, B. D., Lin, L., Schmidt, K. T., & Gnegy, M. E. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 66(1), 12-16.

- Gatch, M. B., Taylor, C. M., & Forster, M. J. (2015). Comparative behavioral pharmacology of three pyrrolidine-containing synthetic cathinone derivatives. The Journal of pharmacology and experimental therapeutics, 354(2), 169–176.

- El-Subbagh, H. I., & Aboul-Enein, H. Y. (1990). Synthesis and analgesic potential of some substituted pyrrolidines. Journal of the Islamic Academy of Sciences, 3(3), 180-184.

- Kimura, Y., Atarashi, S., Takahashi, M., & Hayakawa, I. (1994). Synthesis and structure-activity relationships of 7-[3-(1-aminoalkyl)pyrrolidinyl]-and 7-[3-(1-aminocycloalkyl)pyrrolidinyl]-quinolone antibacterials. Chemical & pharmaceutical bulletin, 42(7), 1442–1454.

- Mayer, F. P., Wimmer, L., Dillon-Carter, O., Haspinger, E., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 703.

- Hashemi, P., Dankoski, E. C., & Wood, K. M. (2021). Experimental Methods for Investigating Uptake 2 Processes In Vivo. In Methods in Molecular Biology (Vol. 2321, pp. 241-260). Springer US.

- Gnegy, M. E. (2013). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 13(14), 1667–1677.

- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.

- Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of organic chemistry, 68(25), 9612–9617.

- BenchChem. (2025).

- Zernig, G., Hogenauer, K., & Saria, A. (2012). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Current pharmaceutical design, 18(3), 278–289.

- McGonigle, P. (2019). Dopamine and norepinephrine transporter inhibition for long-term fear memory enhancement. Neurobiology of learning and memory, 165, 107077.

- Mayer, F. P., Wimmer, L., & Sitte, H. H. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 188, 108511.

- Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489–496.

- Poyraz, S., & Gökçe, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in pharmacology, 14, 1245672.

- Baik, J. H. (2013). Dopamine signaling in reward-related behaviors. Frontiers in neural circuits, 7, 152.

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.

- PharmaBlock. (n.d.).

- Wikipedia. (n.d.). Monoamine transporter.

- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2013). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release. The Journal of pharmacology and experimental therapeutics, 345(3), 436–446.

Sources

- 1. enamine.net [enamine.net]

- 2. Norepinephrine transporter antagonism prevents dopamine-dependent synaptic plasticity in the mouse dorsal hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 8. escholarship.org [escholarship.org]

A Technical Guide to the Identification of Primary Metabolites of N-methyl-3-pyrrolidin-1-ylbutan-1-amine

Foreword: A Strategic Approach to Metabolite Identification

In the landscape of drug development and toxicology, understanding a compound's metabolic fate is not merely a regulatory checkpoint; it is a fundamental pillar of safety and efficacy assessment. The biotransformation of a parent molecule into its metabolites can dramatically alter its pharmacological activity, clearance rate, and potential for toxicity. This guide provides an in-depth, experience-driven framework for the identification of the primary metabolites of N-methyl-3-pyrrolidin-1-ylbutan-1-amine, a molecule characteristic of structures encountered in modern pharmaceutical and toxicological research.

As a novel compound, direct metabolic data is often unavailable. Therefore, our approach eschews a rigid, one-size-fits-all template. Instead, we present a logical and scientifically-grounded workflow that begins with informed prediction, proceeds to robust in vitro screening, and culminates in definitive analytical confirmation. This strategy is designed to be efficient, self-validating, and aligned with the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] These agencies emphasize the early identification of metabolic pathways to preemptively address safety concerns, particularly for metabolites that may be unique to or disproportionately high in humans compared to preclinical species.[1][3]

This document is intended for researchers, scientists, and drug development professionals. It aims not only to provide protocols but to illuminate the causality behind each experimental choice, thereby empowering the reader to adapt and apply these principles to other novel chemical entities.

Predictive Metabolic Pathways: An Evidence-Based Hypothesis

The chemical structure of N-methyl-3-pyrrolidin-1-ylbutan-1-amine serves as our initial roadmap. By examining its functional groups—a tertiary amine, a secondary amine (within the pyrrolidine ring), and an N-methyl group—we can hypothesize its primary metabolic weak points. This predictive exercise is informed by established metabolic pathways for structurally analogous compounds, particularly pyrrolidinyl-containing novel psychoactive substances (NPS).[4][5][6]

The most probable Phase I metabolic reactions include:

-

N-Demethylation: The N-methyl group is a common site for oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to the formation of a secondary amine metabolite.[5][6]

-

Pyrrolidine Ring Oxidation: The pyrrolidine ring can undergo several oxidative transformations, including hydroxylation at various positions or oxidation to a lactam (pyrrolidinone).[4]

-

Aliphatic Hydroxylation: The butan-1-amine chain may be hydroxylated.

-

N-Oxidation: The tertiary amine could be oxidized to form an N-oxide.

These initial reactions can be followed by Phase II conjugation, such as glucuronidation of hydroxylated metabolites.[5]

Figure 1: Predicted primary metabolic pathways for N-methyl-3-pyrrolidin-1-ylbutan-1-amine.

In Vitro Metabolism: The First Experimental Validation

Causality Behind Experimental Design

To test our hypothesis, we turn to in vitro systems that replicate the metabolic machinery of the liver, the primary site of drug metabolism.[7][8] Human Liver Microsomes (HLM) are the subcellular fraction containing the highest concentration of Phase I enzymes, particularly the CYP450 superfamily, making them an ideal and cost-effective first-line tool for metabolic screening.[8][9][10]

The core of this experiment is to incubate the parent compound with metabolically competent HLMs and monitor its disappearance over time while screening for the appearance of new, related chemical entities. The inclusion of the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH) is critical, as it is the electron donor required for the catalytic activity of CYP enzymes.[8] Running a parallel incubation without NADPH serves as a crucial negative control to distinguish enzyme-mediated metabolism from simple chemical degradation.

Protocol: HLM Stability and Metabolite Screening Assay

This protocol is designed to assess metabolic stability (half-life) and generate sufficient quantities of metabolites for initial detection.

Materials:

-

N-methyl-3-pyrrolidin-1-ylbutan-1-amine (Test Compound)

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

-

Ice-cold Acetonitrile (ACN) with an appropriate internal standard (for analytical normalization)

-

Control compounds (one high-turnover, e.g., Verapamil; one low-turnover, e.g., Warfarin)

-

96-well incubation and collection plates

-

Thermomixer or shaking water bath set to 37°C

Procedure:

-

Reagent Preparation:

-

Thaw HLM on ice. Prepare a working stock solution of HLM in 0.1 M phosphate buffer (e.g., to achieve a final protein concentration of 0.5 mg/mL).[8] Keep on ice.

-

Prepare a 100x stock solution of the Test Compound in a suitable solvent (e.g., DMSO). The final incubation concentration should typically be low (e.g., 1 µM) to ensure enzyme kinetics are not saturated.

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

-

-

Incubation Setup:

-

In a 96-well incubation plate, add the phosphate buffer.

-

Add the Test Compound stock solution to the appropriate wells and gently mix.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

-

Initiating the Reaction:

-

To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to all wells except the "No-NADPH" controls. Mix immediately. This is T=0.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of ice-cold ACN with the internal standard.[9][10] The cold ACN precipitates the microsomal proteins and quenches all enzymatic activity.

-

-

Sample Processing:

-

Once all time points are collected, seal the collection plate and vortex thoroughly.

-

Centrifuge the plate at high speed (e.g., 4000 x g for 20 min at 4°C) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS.

-

Data Presentation: Quantifying Metabolic Stability

The primary endpoint for stability is the compound's half-life (t½) and intrinsic clearance (CLint). Data should be tabulated clearly.

| Time (min) | % Parent Compound Remaining (Mean ± SD) |

| 0 | 100 |

| 5 | 85.2 ± 4.1 |

| 15 | 60.1 ± 3.5 |

| 30 | 33.7 ± 2.8 |

| 45 | 15.9 ± 2.1 |

| 60 | 5.3 ± 1.2 |

| Table 1: Example data for the depletion of the parent compound in HLM. |

The half-life (t½) is calculated from the slope of the natural log plot of % remaining versus time.

Analytical Strategy: From Detection to Elucidation

A multi-platform analytical approach is essential for robust metabolite identification. Liquid Chromatography-Mass Spectrometry (LC-MS) provides unparalleled sensitivity for initial detection, while Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structure elucidation.[11][12][13]

Figure 2: Integrated analytical workflow for metabolite identification.

Part A: High-Sensitivity Screening with LC-MS

The initial analysis of the HLM supernatant should be performed on a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[14] The advantage of HRMS is its ability to provide a highly accurate mass measurement, which allows for the confident determination of a metabolite's elemental composition.

The analytical process involves:

-

Chromatographic Separation: A reversed-phase liquid chromatography method is developed to separate the parent compound from its more polar metabolites.

-

Full Scan Analysis: The MS is operated in full scan mode to capture data for all ions present in the sample.

-

Metabolite Searching: The data is processed using software that searches for expected mass shifts corresponding to the predicted metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation, +14 Da for oxidation to lactam).

-

Fragmentation Analysis (MS/MS): Candidate metabolite peaks are subjected to tandem mass spectrometry (MS/MS). The fragmentation pattern of a metabolite should be structurally consistent with the parent compound, often sharing common fragment ions, which provides a high degree of confidence in its identity.

Part B: Unambiguous Structure Confirmation with NMR

While LC-MS/MS can provide strong evidence for a metabolite's structure, it cannot definitively distinguish between isomers. For example, hydroxylation could occur at multiple positions on the pyrrolidine ring. NMR spectroscopy is the only technique that provides unambiguous structural confirmation by mapping the precise connectivity of atoms.[11][12]

This requires generating a larger quantity of the metabolite, often through scaled-up HLM incubations, followed by purification using preparative HPLC. The purified metabolite is then analyzed using a suite of NMR experiments:

-

1D ¹H NMR: Provides information on the number and type of protons and their local chemical environment.[15][16]

-

2D COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., adjacent) to each other.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons, which is critical for piecing together the molecular skeleton.[13]

By integrating the data from these experiments, the exact site of metabolic modification can be determined with certainty.

In Vivo Corroboration and Analysis of Biological Matrices

Confirming that metabolites identified in vitro are also formed in vivo is a critical step.[1] Urine is an excellent matrix for this purpose as it is non-invasively collected and often contains a high concentration of drug metabolites.[17]

Protocol: Urine Sample Preparation for LC-MS Analysis

This protocol ensures the sample is clean and compatible with LC-MS analysis.

Materials:

-

Urine sample (stored at -80°C to ensure metabolite integrity).[18][19]

-

Methanol or Acetonitrile (LC-MS grade).

-

0.22 µm syringe filters or filter plates.

-

Centrifuge.

Procedure:

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature or on ice.[19] Centrifuge the sample at high speed (e.g., 15,000 x g for 10 min at 4°C) to pellet any cells, particulates, or precipitates.[18][20]

-

Protein Precipitation (Dilute & Shoot):

-

Transfer an aliquot of the clear urine supernatant to a new tube.

-

Add 3-4 volumes of cold acetonitrile or methanol to precipitate any remaining proteins.

-

Vortex thoroughly and incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge again under the same conditions to pellet the precipitated proteins.

-

-

Final Preparation:

-

Carefully transfer the final supernatant to an autosampler vial for LC-MS analysis. If any particulates are visible, filtration through a 0.22 µm filter is recommended.[18]

-

Conclusion: An Integrated and Authoritative Strategy

The identification of primary metabolites is a multi-faceted process that relies on a logical progression from prediction to definitive confirmation. The strategy outlined in this guide—leveraging predictive chemistry, validated in vitro models like HLM, high-sensitivity LC-HRMS for screening, and the structural power of NMR for confirmation—provides a robust and scientifically defensible framework. By understanding the causality behind each step and adhering to meticulous analytical practice, researchers can confidently elucidate the metabolic fate of N-methyl-3-pyrrolidin-1-ylbutan-1-amine and other novel chemical entities, generating the high-quality data essential for advancing drug development and ensuring patient safety.

References

-

NMR Spectroscopy and Databases for the Identification of Metabolites. (2022, March 30). AZoNetwork. [Link]

-

Kowalkowska, J., et al. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Toxicology, 52(3), 239-258. [Link]

-

Urbańczyk, M., et al. (2020). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Magnetic Resonance, 1(1), 67-75. [Link]

-

Olivier, A. C., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols, 5(4), 103738. [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. (2016). U.S. Food and Drug Administration. [Link]

-

Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135-147. [Link]

-

Nagana, T., & Suna, H. (2021). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences, 8, 759172. [Link]

-

Barrios-Collado, C., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 217. [Link]

-

Kowalkowska, J., et al. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online. [Link]

-

Markley, J. L., et al. (2017). NMR Spectroscopy for Metabolomics Research. PMC - NIH. [Link]

-

Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S. Food and Drug Administration. [Link]

-

David, A., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. Metabolites, 11(7), 438. [Link]

-

Analytical Techniques for the Detection of Novel Psychoactive Substances and Their Metabolites. (2015). ResearchGate. [Link]

-

Naz, S., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5437-5447. [Link]

-

Krotulski, A. J., et al. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. [Link]

-

What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019, November 24). BioIVT. [Link]

-

Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. (2026, January 10). Cureus. [Link]

-

Microsomal Clearance/Stability Assay. Domainex. [Link]

-

January 2020 US FDA In Vitro DDI Guidance. (2020). Evotec. [Link]

-

2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. (2018). Contract Pharma. [Link]

-

Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (2020). ResearchGate. [Link]

-

Hepatic Microsomal Stability (human, rat, or mouse). Bienta. [Link]

-

EMA Perspectives on Regulatory Guidance on Drug-drug Interaction. European Medicines Agency. [Link]

-

Sane, R. S., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 629-641. [Link]

-

Clinical pharmacology and pharmacokinetics. European Medicines Agency. [Link]

-

Guideline on the Investigation of Drug Interactions. (2012). European Medicines Agency. [Link]

-

Richter, L. H. J., et al. (2019). In vitro toxicokinetics and analytical toxicology of three novel NBOMe derivatives... LJMU Research Online. [Link]

-

Zhang, Y., et al. (2022). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Talanta, 240, 123171. [Link]

-

A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. Impactfactor.org. [Link]

-

Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP) in humans. (2025, August 10). ResearchGate. [Link]

-

Mardal, M., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Molecules, 27(3), 772. [Link]

-

Chen, Y. T., et al. (2025, June 13). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample. Forensic Toxicology. [Link]

-

Al-Soud, Y. A., & Al-Masri, W. A. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Applied Sciences, 15(13), 5174. [Link]

-

Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. [Link]

-

Chen, Y. T., et al. (2024). In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Forensic Toxicology. [Link]

-

De Vrieze, M., et al. (2021). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

-

Absolute Quantification of Amine Metabolites in Human Cerebrospinal Fluid via MS1-centric Isotopic N,N-dimethyl-Leucine (iDiLeu) Labeling. (2025, January 24). PMC - NIH. [Link]

-

Staretz, M. E., & Hecht, S. S. (1995). Inhibition of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by dietary benzaldehydes. Carcinogenesis, 16(10), 2527-2530. [Link]

-

(S)-2-AMINO-3-METHYL-1-(PYRROLIDIN-1-YL)BUTAN-1-ONE. LookChem. [Link]

-

Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]. (2012). DSpace@MIT. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. xenotech.com [xenotech.com]

- 3. bioivt.com [bioivt.com]

- 4. researchgate.net [researchgate.net]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. lawdata.com.tw [lawdata.com.tw]

- 7. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]

- 8. mttlab.eu [mttlab.eu]

- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 10. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]

- 11. technologynetworks.com [technologynetworks.com]

- 12. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]

- 13. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. gala.gre.ac.uk [gala.gre.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 19. cell.com [cell.com]

- 20. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method development for detection of N-methyl-3-pyrrolidin-1-ylbutan-1-amine

Application Note: AN-2026-BAS Method Development for the Quantification of N-methyl-3-pyrrolidin-1-ylbutan-1-amine via High-pH Reversed-Phase HPLC

Executive Summary

The analysis of N-methyl-3-pyrrolidin-1-ylbutan-1-amine presents a classic chromatographic challenge: separating a highly polar, basic diamine without incurring peak tailing or loss of retention. Standard acidic Reversed-Phase (RP) methods often fail due to the repulsion of the ionized analyte from the stationary phase and secondary interactions with residual silanols.

This guide details a robust High-pH Reversed-Phase HPLC protocol utilizing hybrid-silica particle technology. By operating at pH 10.5–11.0, we suppress the ionization of the amine moieties, increasing hydrophobicity and retention while masking silanol activity.[1] This method ensures sharp peak shapes (Tailing Factor < 1.2), high sensitivity, and MS-compatibility.[1]

Analyte Profiling & Physicochemical Challenges

To design a valid method, we must first understand the molecule's behavior in solution.[1]

| Property | Description | Chromatographic Implication |

| Structure | Acyclic butyl chain with a secondary amine (N-methyl) at C1 and a tertiary pyrrolidine ring at C3. | Contains two basic nitrogen centers. |

| Basicity (pKa) | N1 (Secondary): ~10.5 - 11.0N2 (Pyrrolidine): ~10.2 - 10.5 | At neutral pH (7.0) or acidic pH (2-3), both nitrogens are fully protonated ( |

| Hydrophobicity (LogP) | Estimated < 1.0 (at pH 7) | Poor retention on C18 at low pH; elutes near the void volume ( |

| UV Activity | Low (lacks conjugated | Requires detection at low wavelengths (210–215 nm) or use of Mass Spectrometry/CAD. |

The "Silanol Effect" Mechanism

On standard silica columns, residual silanol groups (

Strategy: We will use a High pH Mobile Phase (pH > pKa). By adjusting the pH to >10.5, we force the equilibrium toward the neutral free base (

Method Development Decision Matrix

The following logic flow dictates the selection of the High-pH strategy over HILIC or Ion-Pairing for this specific analyte.

Figure 1: Method Selection Logic. High pH RP is prioritized for robustness and ease of formulation analysis.

Protocol: High-pH Reversed-Phase Method

WARNING: Standard silica columns dissolve at pH > 8.0. You MUST use a column chemically engineered for high pH stability (Hybrid Silica or Polymer-coated).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 100 mm, 3.5 µm or 2.7 µm) | "Hybrid" (Ethylene-Bridged) particles resist dissolution at pH 12, ensuring long lifetime.[1] |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide. | Buffer capacity is sufficient to keep the amine deprotonated. Volatile (MS compatible). |

| Mobile Phase B | Acetonitrile (100%) | Aprotic solvent prevents suppression of the high pH environment. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Temp | 30°C - 40°C | Slightly elevated temperature reduces viscosity and improves mass transfer for amines. |

| Detection | UV @ 210 nm (Reference 360 nm) | Analyte has poor UV absorbance; 210 nm captures the n-σ* transition of the amine. |

| Injection Vol | 5 - 10 µL | Keep volume low to prevent solvent effects. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Isocratic hold to stack polar impurities |

| 8.0 | 40 | 60 | Linear Gradient |

| 9.0 | 5 | 95 | Wash |

| 11.0 | 5 | 95 | Hold |

| 11.1 | 95 | 5 | Re-equilibration |

| 15.0 | 95 | 5 | End |

Reagent Preparation

-

10mM Ammonium Bicarbonate (pH 10.5): Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of HPLC-grade water. Add Ammonium Hydroxide (28-30% solution) dropwise while monitoring with a calibrated pH meter until pH reaches 10.5 ± 0.1. Dilute to 1 L. Filter through 0.22 µm nylon filter.

-

Note: Do not use phosphate buffers; they precipitate in high organic and are not MS friendly.

-

-

Sample Diluent: 50:50 Water:Acetonitrile. (Do not use acidic diluents; they will perturb the local pH at the head of the column).

Experimental Workflow & Validation

The following diagram outlines the critical path from sample prep to data analysis, highlighting the "Self-Validating" check-points.

Figure 2: Operational Workflow with integrated System Suitability checks.

System Suitability Criteria (SST)

Before running unknown samples, the system must pass these criteria to ensure the "High pH" strategy is working:

-

Tailing Factor (

): Must be ≤ 1.5 . (Ideal < 1.2).-

Failure Mode: If

, the pH is likely too low (analyte is ionizing) or the column has lost its hybrid surface protection.

-

-

Retention Factor (

): Must be > 2.0 .-

Failure Mode: If peak elutes at void, the amine is fully protonated.[1] Check pH meter calibration.

-

-

Precision: RSD of Area < 2.0% (n=5 injections).

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions. | Critical: Verify Mobile Phase pH is > 10.0. If pH drops below 9.5, the secondary amine (pKa ~10.5) ionizes and tails.[2] |

| Drifting Retention | Temperature fluctuation or pH change (CO2 absorption). | Use a column oven (35°C). Prepare fresh buffer daily (Ammonium Bicarbonate absorbs CO2, lowering pH).[1] |

| High Backpressure | Salt precipitation. | Ensure the mixing of Buffer/ACN does not exceed 90% organic in the lines. Flush system with 50:50 Water:MeOH after use. |

| Ghost Peaks | Carryover of sticky amines. | Change needle wash to 50:50 ACN:Water + 0.1% Formic Acid (The acid in the wash helps solubilize the basic residue on the needle, even if the method is basic). |

Alternative Approach: HILIC

If the High-pH RP method fails due to matrix interference or extreme polarity, HILIC (Hydrophilic Interaction Liquid Chromatography) is the validated alternative.

-

Column: Bare Silica (e.g., Atlantis HILIC) or Zwitterionic (e.g., ZIC-HILIC).[1]

-

Mobile Phase: High Organic (90% ACN) with 10mM Ammonium Acetate (pH 5.0).

-

Mechanism: Separation based on partitioning into the water-layer on the silica surface.

-

Pros: High sensitivity for MS (high organic desolvation).

-

Cons: Very sensitive to sample diluent (must be 100% ACN) and long equilibration times.

References

-

Waters Corporation. (2025). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. [Link]

-

Agilent Technologies. (2024). Method Development Guide for Poroshell HPH-C18 Columns. Agilent Technical Literature. [Link]

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.[1] [Link][3]

-

Phenomenex. (2023). High pH Stability for Basic Analytes using Gemini-NX. Phenomenex Technical Notes. [Link]

Sources

Optimal solvent systems for dissolving N-methyl-3-pyrrolidin-1-ylbutan-1-amine

The systematic approach outlined in this document, combining theoretical prediction with empirical testing, provides a robust framework for identifying the optimal solvent system for N-methyl-3-pyrrolidin-1-ylbutan-1-amine. Based on its amphiphilic structure, it is anticipated that polar solvents like methanol, ethanol, and DMSO will demonstrate high solubility. For applications requiring less polar systems or for crystallization, co-solvent mixtures such as THF/heptane or ethanol/water may prove highly effective. Researchers should prioritize the selection based not only on maximum solubility but also on the specific requirements of the downstream application, including process safety, environmental impact, and regulatory compliance. [2][3]

References

-

Hansen Solubility Parameters. (n.d.). Hansen-Solubility. Retrieved from [Link]

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Zhang, Z., et al. (2025). Graph neural network for descriptor-free CO₂ solubility prediction in aqueous amines. Chemical Engineering Journal. Retrieved from [Link]

-

Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP) | AgfaLabs. Retrieved from [Link]

-

Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Toth, A., et al. (2025, August 7). Solvent selection for pharmaceuticals. ResearchGate. Retrieved from [Link]

-

MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

-

American Chemical Society. (n.d.). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Retrieved from [Link]

-

European Fine Chemicals Group. (n.d.). The important role of solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. In Green and Sustainable Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Correlation and Prediction of Solubility of CO2 in Amine Aqueous Solutions. Retrieved from [Link]

-

Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry. Retrieved from [Link]

-

Embibe. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Iranian Journal of Chemical Engineering. (2023, November 15). Prediction of Carbon Dioxide Equilibrium Solubility in Solution of Triethanolamine + Piperazine + Water using Artificial Neural Network Modeling. Retrieved from [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

Office of Scientific and Technical Information. (1985, January 1). Solubility calculations for acid gases in amine blends (Thesis/Dissertation). Retrieved from [Link]

-

American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). (3S)-1-Methylpyrrolidin-3-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Ataman Chemicals. (n.d.). N-methyl pyrrolidinone. Retrieved from [Link]

-

National Library of Medicine. (2003, December 12). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed. Retrieved from [Link]

Sources

- 1. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. efcg.cefic.org [efcg.cefic.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. books.rsc.org [books.rsc.org]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. scienceready.com.au [scienceready.com.au]

- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. embibe.com [embibe.com]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Solubility parameters (HSP) [adscientis.com]

- 13. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 14. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

Application Notes & Protocols: In Vivo Dosing of N-methyl-3-pyrrolidin-1-ylbutan-1-amine in Rodent Models

Abstract

This document provides a comprehensive guide for establishing in vivo dosing protocols for the novel compound N-methyl-3-pyrrolidin-1-ylbutan-1-amine in rodent models. Due to the limited publicly available data on this specific molecule, this guide emphasizes a systematic, first-principles approach to dose-range finding, formulation, and administration. The protocols herein are designed to ensure scientific rigor, ethical animal use, and the generation of reliable, reproducible data for researchers in drug discovery and development. The methodologies cover vehicle selection, Maximum Tolerated Dose (MTD) determination, and foundational pharmacokinetic (PK) study design.

Introduction: A Strategy for Novel Compound Dosing

N-methyl-3-pyrrolidin-1-ylbutan-1-amine is a synthetic compound featuring a pyrrolidine ring, a common motif in medicinal chemistry.[1] The pyrrolidine scaffold is present in numerous biologically active molecules, suggesting a potential for diverse pharmacological effects.[1] However, as a novel chemical entity (NCE), its in vivo properties—such as safety, tolerability, and pharmacokinetics—are uncharacterized.

The successful preclinical development of any NCE hinges on the meticulous determination of an appropriate dosing regimen.[2][3] This process is not merely about selecting a dose but about understanding the compound's behavior in a biological system to establish a therapeutic window. This guide provides the foundational strategy to move from the benchtop to in vivo efficacy studies with scientific confidence. The core principle is to first establish safety and tolerability before proceeding to efficacy or pharmacodynamic assessments.[4][5]

The initial and most critical step is the Dose Range Finding (DRF) study, which aims to identify the Maximum Tolerated Dose (MTD).[6][7] The MTD is defined as the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specific period.[6][8] This value is essential for designing subsequent toxicology and efficacy studies, ensuring that the selected doses are high enough to assess activity but not so high as to be confounded by systemic toxicity.[5][6]

Pre-formulation and Vehicle Selection

The appropriate vehicle is critical for ensuring the stability, solubility, and bioavailability of the test compound. An improper vehicle can lead to inaccurate results or cause adverse effects unrelated to the compound itself.[9][10][11] For an amine-containing compound like N-methyl-3-pyrrolidin-1-ylbutan-1-amine, solubility can be pH-dependent.

Physicochemical Characterization

Before any in vivo work, determine the following:

-

Solubility: Test solubility in common preclinical vehicles (see Table 1). Start with aqueous vehicles like saline and PBS. If solubility is low, progress to co-solvent systems.

-

pH Profile: Determine the pKa of the compound. As a tertiary amine, it is likely basic and may be more soluble at a lower pH. The hydrochloride salt form may be preferable for aqueous formulations.

-

Stability: Assess the stability of the compound in the chosen vehicle at room temperature and under refrigeration for the expected duration of use.

Common Vehicle Selection

The choice of vehicle depends on the compound's properties and the intended route of administration.[12]

| Vehicle System | Composition | Route(s) | Advantages | Disadvantages & Considerations |

| Aqueous | 0.9% Saline, Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Isotonic, minimal physiological disruption.[9] | Only suitable for highly water-soluble compounds. |

| Aqueous Suspension | 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water | PO, IP, SC | Suitable for insoluble compounds.[10] | Forms a suspension, not a true solution; requires constant agitation for dose uniformity. |

| Co-Solvent System | 5-10% DMSO, 10-20% PEG400 in Saline or Water | IP, PO | Enhances solubility for hydrophobic compounds.[13] | DMSO and PEG can have their own biological effects and toxicity.[9][11] Vehicle toxicity must be assessed. |

| Lipid-Based | Corn Oil, Sesame Oil | PO, SC, IM | Suitable for highly lipophilic compounds.[13] | Can influence absorption kinetics. Not suitable for IV administration.[13] |

Recommendation for N-methyl-3-pyrrolidin-1-ylbutan-1-amine: Given its amine structure, first attempt to form a salt (e.g., HCl salt) to enhance aqueous solubility. If unsuccessful, a co-solvent system such as 10% DMSO, 40% PEG400, and 50% Saline is a common starting point for discovery compounds.[14] Crucially, a vehicle-only control group must be included in all experiments. [10]

Experimental Design: A Phased Approach

A logical, phased approach is essential for efficiently determining a safe and effective dose while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).[4]

Protocol: Dose Range Finding (DRF) / MTD Study

This protocol describes a single-dose escalation study to determine the acute MTD.[8][15] It is typically performed in mice first due to lower compound requirements.

Objective

To identify the highest single dose of N-methyl-3-pyrrolidin-1-ylbutan-1-amine that does not produce mortality or overt, unacceptable clinical signs of toxicity.[16]

Materials

-

N-methyl-3-pyrrolidin-1-ylbutan-1-amine

-

Selected vehicle

-

Rodents (e.g., male and female C57BL/6 mice, 8-10 weeks old)

-

Standard caging and husbandry supplies

-

Calibrated scale for animal weights

-

Dosing syringes and needles (appropriate gauge for the route of administration)

Study Design

-

Species: Mouse (initial study)

-

Animals: 3 mice per group (e.g., 3 male or 1M/2F/1M/1F cage arrangement)

-

Groups:

-

Group 1: Vehicle Control

-

Group 2: 10 mg/kg

-

Group 3: 30 mg/kg

-

Group 4: 100 mg/kg

-

Group 5: 300 mg/kg

-

-

Dose Selection Rationale: A logarithmic dose progression (e.g., 10, 30, 100 mg/kg) is common for novel compounds where no prior information exists.[17] If there is any structural similarity to known psychoactive agents, a lower starting dose (e.g., 1-5 mg/kg) may be warranted.[18][19]

Step-by-Step Protocol

-

Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 72 hours before the study begins.

-

Formulation Preparation: Prepare the dosing formulations of N-methyl-3-pyrrolidin-1-ylbutan-1-amine in the selected vehicle. Ensure the final concentration allows for a standard dosing volume (e.g., 10 mL/kg for oral gavage in mice).[16] Prepare enough for all dose groups plus a small overage.

-

Pre-Dose Procedures: Record the body weight of each animal immediately before dosing. Perform a brief clinical observation of each animal.

-

Administration: Administer the compound or vehicle via the chosen route (e.g., intraperitoneal injection (IP) or oral gavage (PO)).

-

Post-Dose Monitoring:

-

Intensive Observation (0-4 hours): Continuously observe animals for the first 4 hours post-dose. This is critical for detecting acute toxicities.[16] Record all clinical signs using a scoring sheet (see Table 2).

-

Daily Observations: Record clinical signs and body weights at 24, 48, and 72 hours post-dose.[16]

-

-